Losmapimod

p38 MAPK Isoform Selectivity Kinase Inhibition

Losmapimod is the only p38 MAPK inhibitor with direct Phase 3 clinical development in FSHD, targeting DUX4 expression via p38α/β inhibition (pKi 8.1/7.6). Unlike pan-p38 inhibitors (e.g., Doramapimod) or ultra-selective agents (e.g., Pamapimod), it occupies a unique middle ground—potent on α/β while sparing γ/δ at functional concentrations (<25% inhibition at 10 µM). With well-characterized human oral bioavailability (62%) and robust PK data, it is the translational probe of choice for correlating preclinical findings with clinical outcomes in FSHD, inflammation, and oncology models. Ex vivo, it potently inhibits LPS-induced TNF-α in human PBMCs (IC50 0.1–0.13 µM).

Molecular Formula C22H26FN3O2
Molecular Weight 383.5 g/mol
CAS No. 585543-15-3
Cat. No. B1675150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosmapimod
CAS585543-15-3
Synonyms6-(5-((cyclopropylamino)carbonyl)-3-fluoro-2-methylphenyl)-N-(2,2-dimethylprpyl)-3-pyridinecarboxamide
GSK-AHAB
GW856553
losmapimod
Molecular FormulaC22H26FN3O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C
InChIInChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28)
InChIKeyKKYABQBFGDZVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Losmapimod (GW856553) 585543-15-3: A Selective p38α/β MAPK Inhibitor for Clinical-Stage Research


Losmapimod (GW856553, GSK-AHAB) is a selective, potent, and orally active p38 mitogen-activated protein kinase (MAPK) inhibitor belonging to the phenylpyridine class of synthetic organic compounds [1]. It demonstrates a strong binding affinity for the p38α and p38β isoforms, with pKi values of 8.1 and 7.6, respectively, in cell-free assays . This investigational small molecule (molecular weight 383.46 g/mol) has been advanced to Phase 3 clinical evaluation for multiple indications, including facioscapulohumeral muscular dystrophy (FSHD), where its mechanism is linked to the modulation of DUX4 expression [2]. As a high-purity (typically >98% by HPLC) research tool, Losmapimod is used extensively in preclinical models of inflammation, oncology, and muscular dystrophy . However, its procurement selection over other p38 MAPK inhibitors requires careful consideration of specific biochemical and functional differences detailed in this guide.

The Limits of p38 MAPK Inhibitor Interchangeability: Why Losmapimod's Profile Matters


The p38 MAPK inhibitor class is highly heterogeneous; compounds cannot be simply interchanged due to critical differences in isoform selectivity, binding kinetics, and downstream functional effects. For instance, while all inhibitors target p38α/β to varying degrees, their selectivity profiles diverge sharply: Doramapimod (BIRB 796) is a broad-spectrum 'pan-p38' inhibitor with activity against p38γ/δ, whereas Pamapimod exhibits exquisite specificity for p38α with virtually no activity on other isoforms [1]. Losmapimod occupies a distinct middle ground, displaying a balanced, potent inhibition of p38α/β while sparing p38γ/δ at functional concentrations . This biochemical nuance translates into different in vivo outcomes. In whole blood assays, the sensitivity to p38 inhibitors varies dramatically between species, and extrapolating from one compound's preclinical performance to another is highly unreliable without direct comparative data [2]. Clinically, Losmapimod is unique in its advanced stage of development for FSHD, a condition for which other p38 inhibitors lack clinical data, meaning its safety and efficacy profile in this context is not transferable [3]. Consequently, selecting a p38 inhibitor for research or clinical development hinges on these specific, quantifiable properties, not on a generic class membership.

Quantitative Differentiation of Losmapimod: Key Evidence vs. p38 MAPK Comparators


Isoform Selectivity: Balanced p38α/β Inhibition vs. Pan-Selectivity or p38α-Specificity

Losmapimod exhibits a specific selectivity profile for p38α and p38β, with pKi values of 8.1 and 7.6 (Kis of 7.9 nM and 25.1 nM), respectively, and shows no significant inhibition of p38γ or p38δ at a concentration of 10 µM . This contrasts with Doramapimod (BIRB 796), a pan-p38 inhibitor with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ), indicating broader isoform coverage [1]. It also differs from the highly p38α-selective Pamapimod, which has an IC50 of 14 nM for p38α but a 34-fold weaker IC50 of 480 nM for p38β and no activity on p38γ/δ [2].

p38 MAPK Isoform Selectivity Kinase Inhibition

Cellular Potency in Human PBMCs: TNF-α Suppression vs. p38α-Selective Inhibitors

Losmapimod potently inhibits lipopolysaccharide (LPS)-induced TNF-α production in isolated human peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.13 µM . In a functional cellular assay measuring p38α-dependent TNF-α production in human PBMCs, its IC50 was determined to be 0.1 µM . This cellular potency is comparable to that of the p38α-specific inhibitor VX-702, which has a p38α Kd of 3.7 nM but an IC50 of 0.2 µM for TNF-α release in LPS-primed blood . While VX-702 shows a 14-fold higher selectivity for p38α over p38β, Losmapimod achieves similar functional TNF-α suppression with a more balanced p38α/β inhibition profile.

Cytokine Inhibition Ex Vivo Pharmacology Human Primary Cells

Clinical-Stage Validation in FSHD: A Unique Indication Not Shared by Other p38 Inhibitors

Losmapimod is the only p38 MAPK inhibitor that has been advanced to Phase 3 clinical trials for facioscapulohumeral muscular dystrophy (FSHD), based on its hypothesized role in modulating DUX4 expression [1]. The Phase 2b ReDUX4 trial (NCT04003974) and the subsequent Phase 3 REACH trial (NCT05397470) were designed to evaluate its efficacy in this rare disease, representing a level of clinical investment and data generation not available for other p38 inhibitors in this indication [2]. While other p38 inhibitors like Pamapimod, PH-797804, and VX-702 have been explored for inflammatory conditions like rheumatoid arthritis, none have progressed to late-stage clinical development for FSHD.

Muscular Dystrophy FSHD Clinical Trial

Oral Bioavailability and Human Pharmacokinetics: A Characterized Profile for In Vivo Studies

Losmapimod's oral pharmacokinetic (PK) profile in humans is well-defined, demonstrating an absolute oral bioavailability of 62% (90% CI: 0.56-0.68) [1]. Following a 15 mg oral dose, the Cmax was 45.9 µg/L and AUC0-∞ was 528.0 µg·h/L [1]. This contrasts with other p38 inhibitors where human oral bioavailability data may be less comprehensive. For example, Pamapimod is also orally active with a reported bioavailability of >50% in preclinical species, but detailed human PK parameters for cross-study comparison are less readily available [2].

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Optimal Procurement and Application Scenarios for Losmapimod (585543-15-3)


FSHD and DUX4-Related Translational Research

Losmapimod is the only p38 MAPK inhibitor with a direct clinical development path in facioscapulohumeral muscular dystrophy (FSHD), having been evaluated in both Phase 2b and Phase 3 trials [1]. Its use in this context is supported by its biochemical activity on p38α/β, which are implicated in DUX4 expression regulation [2]. For academic or industry labs studying FSHD pathology or validating new biomarkers, Losmapimod is the appropriate chemical probe because its clinical data provides a crucial translational bridge that other p38 inhibitors lack. Procurement should be prioritized when the research aims to correlate in vitro or in vivo findings with existing or future clinical trial outcomes in the FSHD patient population.

In Vivo Studies Requiring Predictable Human Oral Pharmacokinetics

For projects requiring translation to human dosing, Losmapimod's well-characterized oral bioavailability (62%) and systemic exposure parameters (e.g., Cmax, AUC) in humans [1] provide a significant advantage. This detailed PK data allows for more accurate allometric scaling and physiologically based pharmacokinetic (PBPK) modeling when designing preclinical efficacy and toxicology studies. Researchers planning long-term oral dosing studies in rodent models of inflammation or other diseases can leverage this human PK data to select dosing regimens that are more likely to be clinically relevant, reducing the risk of failing to translate efficacy due to poor exposure.

Investigating p38α/β-Dependent Biology Without γ/δ Confounding

In signaling studies where the goal is to dissect the specific contributions of p38α and p38β from the γ and δ isoforms, Losmapimod's selectivity profile (potent on α/β, no significant activity on γ/δ at 10 µM) [1] makes it a superior tool compared to pan-p38 inhibitors like Doramapimod (BIRB 796). Using a pan-inhibitor can confound results by simultaneously blocking all four isoforms, each with distinct biological roles. Losmapimod allows for a cleaner interrogation of p38α/β-dependent processes, such as specific aspects of inflammation, apoptosis, or autophagy, as reported in the literature [2].

Functional Cytokine Suppression in Human Primary Cell Models

Losmapimod demonstrates potent inhibition of LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.1-0.13 µM [1]. This makes it a highly relevant tool for ex vivo studies of human inflammation. Its functional potency in this clinically relevant assay is comparable to or exceeds that of more p38α-specific inhibitors like VX-702 [2]. For researchers focusing on cytokine release from human primary cells, Losmapimod provides a robust and well-documented chemical probe that directly links kinase inhibition to a key functional output in a human cellular context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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